Superior Inhibitory Potency for PKG Iα Over Closest Structural Analogs
PKG inhibitor peptide TFA (DT-2) demonstrates a marked increase in potency for PKG Iα compared to its constituent peptide fragments. The full-length DT-2 peptide exhibits a Ki of 12.5 nM, representing a 64-fold improvement over the core binding sequence W45 alone (Ki = 0.8 μM) and an 88-fold improvement over the membrane translocation sequence DT-6 alone (Ki = 1.1 μM) [1]. This quantitative gain in potency is essential for achieving effective inhibition at lower working concentrations in enzymatic assays.
| Evidence Dimension | Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | 12.5 nM |
| Comparator Or Baseline | W45 peptide: 0.8 μM (800 nM); DT-6 peptide: 1.1 μM (1100 nM) |
| Quantified Difference | 64-fold more potent than W45; 88-fold more potent than DT-6 |
| Conditions | In vitro kinase assay using purified PKG Iα |
Why This Matters
Quantifies the synergistic gain in potency from combining the membrane translocation and binding sequences, confirming the engineered fusion peptide is not merely additive but provides a distinct, superior inhibitory profile.
- [1] Dostmann WR, Taylor MS, Nickl CK, Brayden JE, Frank R, Tegge WJ. Highly specific, membrane-permeant peptide blockers of cGMP-dependent protein kinase Ialpha inhibit NO-induced cerebral dilation. Proc Natl Acad Sci U S A. 2000 Dec 19;97(26):14772-7. View Source
